N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Catalog No.
S11527494
CAS No.
M.F
C20H23N5O3S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-...

Product Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H23N5O3S/c1-13-12-25-17(19(21-13)24-6-8-29-9-7-24)11-16(23-25)20(26)22-15-5-4-14(27-2)10-18(15)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)

InChI Key

PTYOKLPVCHENCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=N1)N4CCSCC4

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyrazolo[1,5-a]pyrazine core attached to a dimethoxyphenyl group and a thiomorpholine moiety. This compound is notable for its potential pharmacological applications due to the presence of various functional groups that may interact with biological targets.

Typical of amides and heterocycles. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Substitution Reactions: The thiomorpholine ring may participate in nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
  • Cyclization: The presence of the pyrazine and pyrazole rings allows for potential cyclization reactions that could lead to the formation of more complex structures.

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has shown promise in various biological assays. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity: Compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Properties: The presence of the thiomorpholine ring suggests potential anti-inflammatory activity, as similar compounds have demonstrated efficacy in reducing inflammation markers.
  • Antimicrobial Activity: Some derivatives of pyrazolo compounds have shown activity against bacterial strains, indicating potential as antimicrobial agents.

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Pyrazole Ring: Starting from appropriate precursors like hydrazines and carbonyl compounds.
  • Introduction of Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions with aryl halides.
  • Thiomorpholine Integration: The thiomorpholine moiety can be introduced via nucleophilic substitution on an activated carbon center or through cyclization reactions involving thioketones.
  • Final Amide Formation: The final step involves the coupling of the carboxylic acid with an amine derived from thiomorpholine.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Chemical Research: It can be used as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals, particularly in pest control.

Interaction studies of N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the compound's effects on cell lines relevant to its proposed therapeutic uses.
  • In Vivo Studies: To assess pharmacokinetics and bioavailability in animal models.

N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other related compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
PyrazinamidePyrazole derivativeAntitubercularFirst-line TB drug
5-Aryl-N-(pyrazin-2-yl)thiophene derivativesThiophene coreAnticancerDiverse aryl substitutions
2H-pyrazolo[3,4-D]pyridazin derivativesPyridazine ringAntimicrobialFocus on bacterial resistance

These comparisons highlight the unique structural elements and potential pharmacological profiles of N-(2,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide while situating it within a broader context of similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

413.15216079 g/mol

Monoisotopic Mass

413.15216079 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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